molecular formula C23H22FN3O3 B5581116 (1R,7S)-3-(4-fluorophenyl)-N-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

(1R,7S)-3-(4-fluorophenyl)-N-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Cat. No.: B5581116
M. Wt: 407.4 g/mol
InChI Key: XLICRPYYAXENDP-VKDVSPNTSA-N
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Description

(1R,7S)-3-(4-fluorophenyl)-N-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is a useful research compound. Its molecular formula is C23H22FN3O3 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-1-oxo-N-(2-pyridin-2-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is 407.16451973 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Pyrazolopyrimidines Derivatives : A study detailed the synthesis and biological evaluation of a series of pyrazolopyrimidines derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) was explored, suggesting the importance of specific substitutions for cytotoxic activity and enzyme inhibition (Rahmouni et al., 2016).

  • Antibacterial Pyridonecarboxylic Acids : Another research focused on the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogs. This work underscores the significance of the amino and hydroxy substituents in enhancing antibacterial properties, providing a foundation for future drug development (Egawa et al., 1984).

Chemical Structure and Characterization

  • Esterification Products of Isoindole Carboxylic Acids : Investigation into the esterification products of isoindole carboxylic acids revealed insights into their chemical structures and potential applications. This research might be relevant for understanding the reactivity and synthesis pathways of complex heterocyclic compounds, including those similar to the specified compound (Nadirova et al., 2019).

Potential Therapeutic Applications

  • Orexin Receptor Antagonists for Compulsive Behavior : A study on the role of orexin-1 receptor mechanisms in compulsive food consumption offers a glimpse into the potential therapeutic applications of receptor antagonists in treating compulsive behaviors. Although not directly related to the specified compound, this research highlights the broader implications of targeting specific receptors in the brain (Piccoli et al., 2012).

Properties

IUPAC Name

(1R,7S)-3-(4-fluorophenyl)-N-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-26(13-10-16-4-2-3-12-25-16)21(28)19-18-9-11-23(30-18)14-27(22(29)20(19)23)17-7-5-15(24)6-8-17/h2-9,11-12,18-20H,10,13-14H2,1H3/t18-,19?,20?,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLICRPYYAXENDP-VKDVSPNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CC=CC=N1)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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